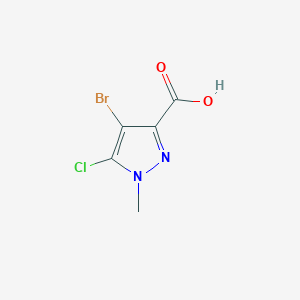

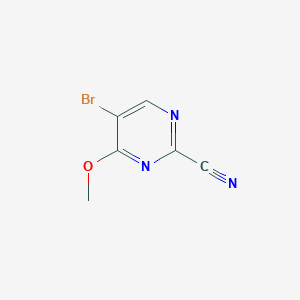

4-溴-5-氯-1-甲基吡唑-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-Bromo-5-chloro-1-methylpyrazole-3-carboxylic acid” is a pyrazole derivative . Pyrazoles are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazole synthesis involves a variety of methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine can afford a wide variety of pyrazoles .Chemical Reactions Analysis

Pyrazoles undergo a variety of chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .科学研究应用

Synthesis of Pyrazole Derivatives

Pyrazole derivatives are a significant class of compounds with a wide range of applications in various fields. The presence of bromo and chloro substituents in 4-Bromo-5-chloro-1-methylpyrazole-3-carboxylic acid makes it a valuable intermediate for synthesizing structurally diverse pyrazole derivatives. These derivatives exhibit valuable synthetic, biological, and photophysical properties .

Agrochemical Applications

One of the notable applications of this compound is in the field of agrochemistry. It serves as an intermediate in the synthesis of insecticides like chlorantraniliprole, which is known for its high efficacy at low concentrations against lepidopteran insects .

Medicinal Chemistry

In medicinal chemistry, the compound finds use in the development of bioactive chemicals. Its structural framework allows for the creation of molecules with potential pharmacological activities, including antimicrobial, anti-inflammatory, and analgesic properties .

Coordination Chemistry

4-Bromo-5-chloro-1-methylpyrazole-3-carboxylic acid: can be utilized in coordination chemistry to synthesize hexacoordinate complexes. These complexes have applications in catalysis and materials science .

Organometallic Chemistry

The compound is also relevant in organometallic chemistry, where it can be used to prepare bipyrazoles. These bipyrazoles are crucial in the development of new materials and catalysts .

Inhibition of D-Amino Acid Oxidase

In biochemical research, 4-Bromo-5-chloro-1-methylpyrazole-3-carboxylic acid is known to inhibit D-amino acid oxidase (DAO), which is significant in protecting cells from oxidative stress induced by D-Serine .

作用机制

Target of Action

Pyrazoles, the class of compounds to which it belongs, are known to interact with various biological targets .

Mode of Action

It’s worth noting that pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with targets .

Biochemical Pathways

Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Result of Action

It’s worth noting that pyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry .

Action Environment

It’s worth noting that the suzuki–miyaura coupling reaction, a common reaction involving organoboron reagents, is known for its mild and functional group tolerant reaction conditions .

属性

IUPAC Name |

4-bromo-5-chloro-1-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2O2/c1-9-4(7)2(6)3(8-9)5(10)11/h1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POCRQYYMCILDAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(=O)O)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2965810.png)

![1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2965812.png)

![(E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2965821.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2965822.png)

![7-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one](/img/structure/B2965828.png)

![1-(4-Fluorophenyl)-3-methyl-4-(4-phenylmethoxyphenyl)-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2965829.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2965830.png)